3-[[2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid
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Overview
Description
3-[[2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a chlorinated benzene derivative reacts with a nucleophile.
Coupling with Oxolane Ring: The oxolane ring is typically introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with an oxolane derivative under acidic or basic conditions.
Final Coupling and Carboxylation: The final step involves coupling the intermediate with a carboxylic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound has potential applications as a pharmacophore in drug design. Its thiazole ring is known for its bioactivity, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their antimicrobial, anti-inflammatory, or anticancer properties. The presence of the chlorophenyl group and the thiazole ring suggests potential interactions with biological targets.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-[[2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxolane ring can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid: Lacks the oxolane ring, which may reduce its solubility and bioavailability.
3-[[2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]propanoic acid: Similar structure but with a propanoic acid group instead of the oxolane ring, potentially affecting its chemical reactivity and biological activity.
Uniqueness
The presence of the oxolane ring in 3-[[2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid distinguishes it from other similar compounds. This ring can enhance the compound’s solubility and bioavailability, making it a more versatile and effective candidate for various applications.
Properties
IUPAC Name |
3-[[2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c16-10-3-1-2-9(6-10)13-17-11(7-23-13)12(19)18-15(14(20)21)4-5-22-8-15/h1-3,6-7H,4-5,8H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRSPRISCSBLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)C2=CSC(=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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